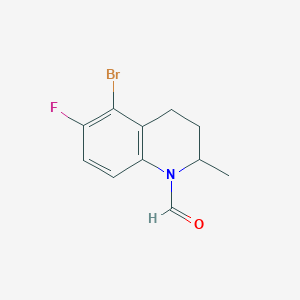

5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

Beschreibung

5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde (CAS 143703-23-5) is a heterocyclic aromatic compound featuring a partially saturated quinoline backbone. Its structure includes a bromine atom at position 5, a fluorine atom at position 6, a methyl group at position 2, and a carbaldehyde functional group at position 1 of the dihydroquinoline ring (Figure 1). The dihydroquinoline core imparts partial saturation, enhancing conformational flexibility compared to fully aromatic quinolines.

Eigenschaften

Molekularformel |

C11H11BrFNO |

|---|---|

Molekulargewicht |

272.11 g/mol |

IUPAC-Name |

5-bromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde |

InChI |

InChI=1S/C11H11BrFNO/c1-7-2-3-8-10(14(7)6-15)5-4-9(13)11(8)12/h4-7H,2-3H2,1H3 |

InChI-Schlüssel |

ADJHGZZZUYBQIE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2=C(N1C=O)C=CC(=C2Br)F |

Herkunft des Produkts |

United States |

Biologische Aktivität

5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde (CAS No. 143703-23-5) is a heterocyclic compound that belongs to the quinoline family, known for its diverse biological activities. This compound features a unique combination of bromine and fluorine substituents along with a methyl group, contributing to its distinctive chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is with a molecular weight of approximately 272.14 g/mol. The structure includes a quinoline ring system with a carbaldehyde functional group at the 1-position, enhancing its reactivity towards biological molecules .

Antimicrobial Activity

Preliminary studies indicate that compounds related to quinoline structures, including 5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde, exhibit significant antimicrobial properties. Research suggests that this compound may possess activity against various bacterial strains, although specific data on its efficacy remains limited .

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. While direct studies on 5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde are scarce, related compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Cardioprotective Effects

Recent investigations into similar dihydroquinoline derivatives have revealed cardioprotective effects against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes. Although specific studies on 5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde are needed, the structural similarities suggest potential for similar protective mechanisms .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships (SAR) of quinoline derivatives is crucial for enhancing their biological activity. For instance:

| Compound | Structural Feature | Activity |

|---|---|---|

| 5-Methylquinolone | Methyl group at position 5 | Enhanced antibacterial activity |

| 6-Fluoroquinoline | Fluorine substitution | Varies in reactivity and potency |

| 5-Bromoquinoline | Bromine substitution | Potential variation in biological activity |

The presence of halogens such as bromine and fluorine is known to influence the reactivity and interaction with biological targets, potentially enhancing efficacy against pathogens or cancer cells .

Synthesis Methods

Several synthetic routes have been explored for producing 5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde. These methods include:

- Condensation Reactions : Utilizing anilines and aromatic aldehydes in the presence of catalysts.

- Electrophilic Aromatic Substitution : Introducing bromine and fluorine at specific positions on the quinoline ring.

- Oxidation Reactions : Transforming dihydroquinolines into their corresponding quinolines .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde may exhibit significant biological activities, which include:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Antimalarial Properties : Similar compounds in the quinoline family have shown promise in treating malaria.

- Anticancer Activity : The compound's structure may interact with cancer cell pathways, warranting further investigation.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of synthesized derivatives of quinoline compounds, including 5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde. Results indicated that certain derivatives exhibited significant inhibition against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for development as antibacterial agents .

- Anticancer Research : Investigations into the anticancer properties of related quinoline derivatives have shown that structural modifications can enhance activity against various cancer cell lines. The unique halogenation pattern in 5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde may contribute to its effectiveness in targeting cancer cells .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Fluoroquinoline | Contains fluorine but lacks bromine | Simpler structure; less reactivity |

| 5-Chloroquinoline | Contains chlorine instead of bromine | Different halogen; potential variation in biological activity |

| 7-Bromoquinoline | Similar bromination pattern | Different position of bromine may alter reactivity |

The specific combination of bromine and fluorine substituents along with a carbaldehyde group in 5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde enhances its potential biological activities compared to similar compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include derivatives of dihydroquinoline, quinoline, and related heterocycles. Key comparisons are outlined below:

Key Observations:

The methyl group at position 2 may sterically hinder interactions in crowded molecular environments, a feature absent in simpler dihydroquinolines.

Functional Group Reactivity: The carbaldehyde group enables nucleophilic addition reactions, a trait shared with 3,4-dihydroquinoline-1(2H)-carbaldehyde. However, the presence of Br and F may polarize the aldehyde group, altering its reactivity in condensation or Schiff base formation.

Q & A

Advanced Research Question

- X-ray crystallography : Use SHELXL for refinement, which handles high-resolution data and twinning via the HKLF5 format .

- Visualization : ORTEP-3 provides graphical representation of thermal ellipsoids and hydrogen-bonding networks, critical for validating the aldehyde’s conformation and halogen positions .

Case Study : For dihydroquinoline derivatives, space group determination (e.g., P2₁/c) and resolution limits (<1.0 Å) ensure accurate bond-length measurements .

How should researchers address contradictory NMR data (e.g., unexpected peaks) for this compound?

Basic Research Question

- Dynamic effects : Check for tautomerism or rotational barriers (e.g., aldehyde proton exchange) using variable-temperature NMR.

- Impurity identification : Compare with spectra of intermediates (e.g., deprotected dihydroquinoline) or use 2D techniques (HSQC, HMBC) to assign signals .

Example : In related tetrahydroquinoline derivatives, the aldehyde proton at δ 9.8–10.2 ppm may split due to trace water; drying samples over molecular sieves is advised .

What strategies are effective for functionalizing the aldehyde group without destabilizing the dihydroquinoline core?

Advanced Research Question

- Protection : Convert the aldehyde to an acetal or oxime before introducing bromo/fluoro groups.

- Selective reactions : Perform hydrazone formation (e.g., with 4-fluorobenzylhydrazine) under mild conditions to avoid ring-opening .

Caution : Strong acids/bases may hydrolyze the dihydroquinoline ring; monitor pH during reactions .

Which purification methods are most effective for isolating this compound given its halogen and aldehyde substituents?

Basic Research Question

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) to separate polar aldehyde derivatives.

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to exploit differences in halogen solubility .

Yield Tip : Pre-purify via flash chromatography before recrystallization to remove halogenated byproducts .

How can researchers validate the stability of 5-Bromo-6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde under varying storage conditions?

Advanced Research Question

- Accelerated degradation studies : Expose the compound to heat (40°C), light, and humidity for 4–8 weeks. Monitor via HPLC for aldehyde oxidation or dehalogenation.

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) in amber vials at −20°C .

What analytical techniques beyond NMR and XRD are critical for characterizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.